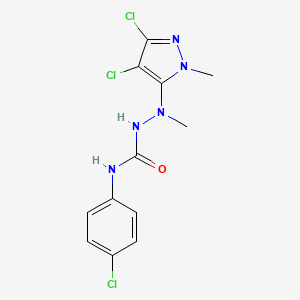

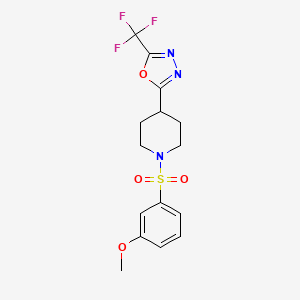

![molecular formula C7H4BrClN2 B2718911 7-Bromo-4-chloropyrazolo[1,5-a]pyridine CAS No. 1427375-34-5](/img/structure/B2718911.png)

7-Bromo-4-chloropyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Pyrazolo[1,5-a]pyridine derivatives are used in the synthesis of various heterocyclic compounds, including pyrazolopyridines and pyrazolopyridothienotriazines. These compounds have potential applications in pharmaceuticals and materials science (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Spin-Transitions in Iron(II) Complexes

- Derivatives of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, such as 2,6-bis(4-chloropyrazol-1-yl)pyridine, are used in synthesizing iron(II) complexes that exhibit thermal and light-induced spin-transitions. These transitions are crucial for developing materials with variable magnetic properties (Pritchard, Lazar, Barrett, Kilner, Asthana, Carbonera, Létard, & Halcrow, 2009).

Synthesis of Analgesic and Anti-Inflammatory Agents

- 7-Azaindazole derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have shown significant anti-inflammatory and analgesic activities, indicating their potential use in developing new pharmaceutical agents (Chamakuri, Murthy, & Yellu, 2016).

Photoinduced Tautomerization in Chromophores

- 2-(1H-pyrazol-5-yl)pyridine derivatives, including those related to 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, are studied for their unique photoreactions such as excited-state intramolecular and intermolecular proton transfers. These processes are important for understanding the behavior of molecular switches and sensors (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Development of Fluorescent Chemosensors

- Derivatives of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine have been used to develop fluorescent chemosensors, particularly for the detection of metal ions like Cu2+. These sensors have potential applications in environmental monitoring and bioanalytical chemistry (García, Romero, & Portilla, 2019).

Synthesis of Bisphosphonates with Biological Interest

- 1H-Pyrazolo[3,4-b]pyridine derivatives are precursors for synthesizing bisphosphonates, a class of compounds with potential biological interest, suggesting applications in drug development and biochemistry (Teixeira, Lucas, Curto, Neves, Duarte, André, & Teixeira, 2013).

Tuning of Emission Properties in Iridium Complexes

- In iridium complexes, the nature of ancillary ligands, including those derived from 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, significantly influences their redox and emission properties. This finding is crucial for developing new luminescent materials for various applications (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

Inhibition of Mild Steel Corrosion

- Imidazo[4,5-b]pyridine derivatives, related to 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, have shown effectiveness as inhibitors against mild steel corrosion, indicating their potential use in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Propiedades

IUPAC Name |

7-bromo-4-chloropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKVHAMUBSCSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC=NN2C(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloropyrazolo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

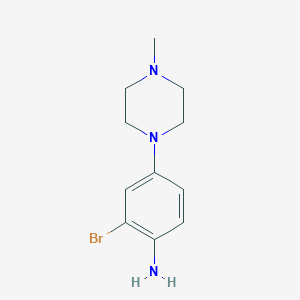

![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)

![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)

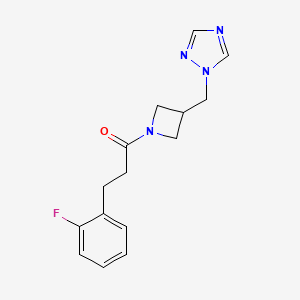

![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)

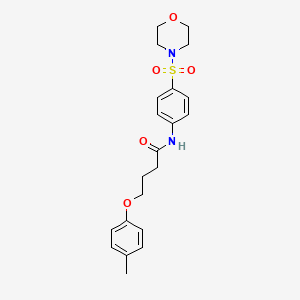

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)

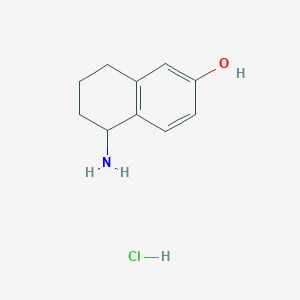

![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)